molecular formula C15H18ClNO2 B2825046 (2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride CAS No. 1224155-20-7

(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B2825046
CAS No.: 1224155-20-7
M. Wt: 279.76
InChI Key: GDLRFQRWGFHZLI-UHFFFAOYSA-N
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Description

“(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is also known as [2-(benzyloxy)phenyl]methanamine hydrochloride .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in various studies . For instance, one study reported the synthesis of (2-(benzyloxy)phenyl)methanamine derivatives as potent inhibitors of CARM1 . The study conducted chemical modifications on a compound, resulting in a series of (2-(benzyloxy)phenyl)methanamine derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H15NO.ClH/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H . This indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom in the molecule, along with a chloride ion.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 249.74 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.

Future Directions

The compound and its derivatives have shown potential in medical research, particularly in the treatment of melanoma . Future research could focus on further exploring its therapeutic potential and understanding its mechanism of action in more detail.

Properties

IUPAC Name

(3-methoxy-2-phenylmethoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12;/h2-9H,10-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLRFQRWGFHZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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